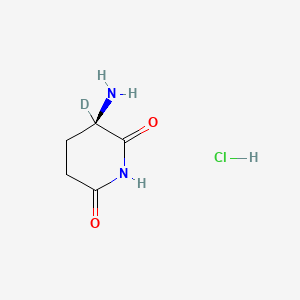
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) is a peptide substrate commonly used in fluorescence resonance energy transfer (FRET) assays. This compound contains two key components: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and DABCYL (4-(Dimethylamino)azobenzene-4-carboxylic acid). EDANS acts as a fluorophore, while DABCYL serves as a quencher. When the peptide is intact, the proximity of DABCYL to EDANS suppresses the fluorescence of EDANS. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence, which can be detected spectrophotometrically .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. The EDANS and DABCYL groups are introduced at the appropriate positions during the synthesis. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. High-performance liquid chromatography (HPLC) is employed to purify the final product to achieve the desired purity level .
化学反応の分析
Types of Reactions: Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is targeted by proteases, leading to the separation of the EDANS and DABCYL groups .
Common Reagents and Conditions: The enzymatic cleavage reactions typically occur under physiological conditions, with common reagents including buffer solutions and proteases such as trypsin or chymotrypsin. The reactions are monitored by measuring the increase in fluorescence as the peptide is cleaved .
Major Products Formed: The major products formed from the cleavage of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) are the individual peptide fragments containing either the EDANS or DABCYL groups. The separation of these groups results in an increase in fluorescence, which is used to quantify the activity of the protease .
科学的研究の応用
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in FRET assays to study protease activity and specificity. These assays are valuable tools for investigating enzyme kinetics, screening for protease inhibitors, and studying protein-protein interactions .
In medicine, this compound is used to develop diagnostic assays for diseases involving protease dysregulation, such as cancer and neurodegenerative disorders. In industry, it is employed in the development of therapeutic agents targeting proteases .
作用機序
The mechanism of action of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) involves the principle of FRET. When the peptide is intact, the fluorescence of EDANS is quenched by the proximity of DABCYL. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. This change in fluorescence is used to measure the activity of the protease and study its interactions with substrates and inhibitors .
類似化合物との比較
Similar compounds to Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) include other FRET-based peptide substrates, such as DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS and DABCYL-gamma-Abu-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ . These compounds also utilize the EDANS/DABCYL fluorophore-quencher pair and are used in similar applications. The uniqueness of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) lies in its specific amino acid sequence, which can be tailored to target different proteases and study their activity in various biological contexts .
特性
分子式 |
C72H97N17O16S |
|---|---|
分子量 |
1488.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H97N17O16S/c1-43(2)41-57(85-69(99)59-22-14-40-89(59)70(100)52(73)32-34-61(90)77-39-38-76-53-20-11-18-51-50(53)17-12-23-60(51)106(103,104)105)68(98)84-58(42-45-15-7-6-8-16-45)67(97)80-44(3)63(93)81-55(33-35-62(91)92)66(96)82-54(21-13-37-79-72(74)75)65(95)83-56(71(101)102)19-9-10-36-78-64(94)46-24-26-47(27-25-46)86-87-48-28-30-49(31-29-48)88(4)5/h6-8,11-12,15-18,20,23-31,43-44,52,54-59,76H,9-10,13-14,19,21-22,32-42,73H2,1-5H3,(H,77,90)(H,78,94)(H,80,97)(H,81,93)(H,82,96)(H,83,95)(H,84,98)(H,85,99)(H,91,92)(H,101,102)(H4,74,75,79)(H,103,104,105)/t44-,52-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChIキー |
QYSBTSZIZJJLNM-YEVQAZBXSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



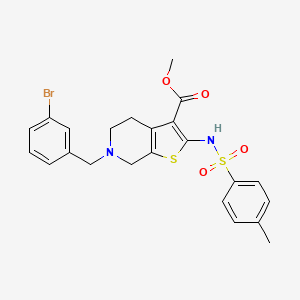
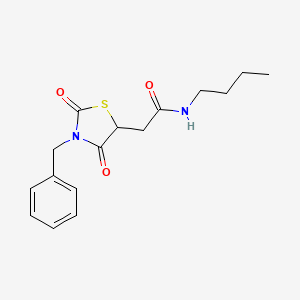
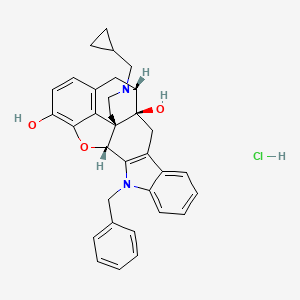

![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
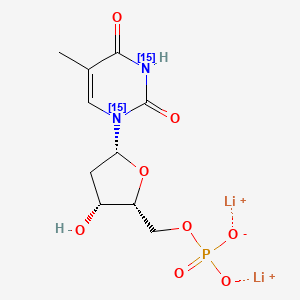
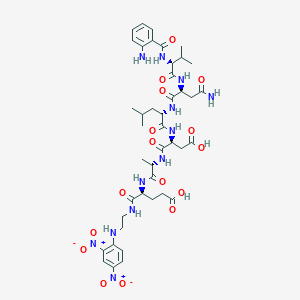

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)
![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
